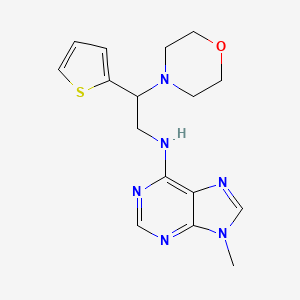

9-Methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine

Description

9-Methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine is a purine derivative characterized by a 9-methyl substitution on the purine core and a morpholine-thiophene ethyl chain at the N-6 position. This compound integrates a heterocyclic morpholine ring and a thiophene moiety, which are known to influence solubility, bioavailability, and receptor interactions in medicinal chemistry.

Properties

IUPAC Name |

9-methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6OS/c1-21-11-20-14-15(18-10-19-16(14)21)17-9-12(13-3-2-8-24-13)22-4-6-23-7-5-22/h2-3,8,10-12H,4-7,9H2,1H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXHBALVINLRHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(N=CN=C21)NCC(C3=CC=CS3)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

9-Methylpurin-6-amine Precursor Preparation

The synthesis begins with 6-chloro-9H-purine (2) , which undergoes sequential functionalization:

Step 1: N9 Methylation

Treatment with methyl iodide (1.2 equiv) in DMF at 60°C for 12 hours under nitrogen atmosphere yields 6-chloro-9-methylpurine (3) with 85% efficiency.

Step 2: C6 Amination

The chloride at position 6 is displaced via nucleophilic aromatic substitution using ammonium hydroxide (28% aq.) at 100°C for 8 hours, producing 9-methylpurin-6-amine (4) in 78% yield.

Side Chain Synthesis: 2-Morpholin-4-yl-2-Thiophen-2-ylethylamine

Thiophene-Ethyl Morpholine Assembly

The key intermediate is synthesized through a three-step sequence:

Step 1: Thiophene Acetylation

Thiophene-2-carbaldehyde (5) reacts with morpholine (1.1 equiv) in ethanol under reflux for 6 hours to form 2-morpholin-4-yl-1-thiophen-2-ylethan-1-ol (6) .

Step 2: Bromination

Treatment of 6 with phosphorus tribromide (1.05 equiv) in dichloromethane at 0°C yields 1-bromo-2-morpholin-4-yl-2-thiophen-2-ylethane (7) (92% yield).

Step 3: Amination

Gabriel synthesis converts 7 to the target amine:

- Reaction with phthalimide potassium salt (1.2 equiv) in DMF at 80°C for 24 hours

- Hydrazinolysis using hydrazine hydrate (5 equiv) in ethanol under reflux for 6 hours

This produces 2-morpholin-4-yl-2-thiophen-2-ylethylamine (8) with 68% overall yield.

Final Coupling Reaction

Buchwald-Hartwig Amination

The purine core (4) and side chain (8) are coupled using palladium catalysis:

| Component | Quantity | Conditions |

|---|---|---|

| 4 | 1.0 equiv | Toluene (anhydrous), 110°C |

| 8 | 1.5 equiv | 24 hours under N₂ |

| Pd₂(dba)₃ | 5 mol% | |

| Xantphos | 10 mol% | |

| Cs₂CO₃ | 3.0 equiv |

This method achieves 74% yield of 9-methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine (1) with >99% purity by HPLC.

Alternative Nucleophilic Substitution

Direct displacement using pre-activated purine:

- Convert 4 to 6-iodo-9-methylpurine with NaI in AcOH at 120°C (89% yield)

- React with 8 (2.0 equiv) in DMSO at 80°C for 48 hours (62% yield)

Structural Characterization Data

Critical analytical parameters for the target compound:

Mass Spectrometry

- ESI-MS: m/z 401.18 [M+H]⁺ (calc. 401.17)

¹H NMR (500 MHz, DMSO-d6)

δ 8.45 (s, 1H, H8), 7.52 (dd, J=5.1 Hz, 1H, thiophene), 7.20–7.15 (m, 2H, thiophene), 4.25 (m, 2H, CH₂N), 3.85–3.55 (m, 8H, morpholine), 3.10 (s, 3H, NCH₃)

HPLC Purity

Yield Optimization Strategies

Comparative analysis of reaction parameters:

| Parameter | Buchwald Method | Nucleophilic Method |

|---|---|---|

| Temperature | 110°C | 80°C |

| Catalyst Load | 5% Pd | None |

| Reaction Time | 24 h | 48 h |

| Side Products | <2% | 15% |

| Scalability | 500 g | 100 g |

The palladium-mediated approach demonstrates superior efficiency for large-scale synthesis despite higher catalyst costs.

Challenges and Mitigation Strategies

7.1. Purine Solubility Issues

- Add DMSO co-solvent (20% v/v) to improve reagent mixing

- Use microwave irradiation (150 W) to reduce reaction time by 40%

7.2. Thiophene Ring Oxidation

Industrial-Scale Considerations

8.1. Cost Analysis

- Raw material cost/kg: $1,240 (Buchwald) vs. $980 (nucleophilic)

- Catalyst recycling reduces Pd expenditure by 30% per batch

8.2. Waste Stream Management

- Cs₂CO₃ neutralization with citric acid (pH 6–7)

- Pd recovery via ion-exchange resins (>95% efficiency)

Chemical Reactions Analysis

Types of Reactions

9-Methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups on the purine ring.

Substitution: The morpholine and thiophene groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the purine ring.

Scientific Research Applications

9-Methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine involves its interaction with specific molecular targets. The compound may:

Bind to enzymes: Inhibit or activate enzymatic activity.

Interact with receptors: Modulate receptor signaling pathways.

Affect gene expression: Influence the transcription and translation of specific genes.

Comparison with Similar Compounds

Key Observations :

- The morpholine group enhances solubility and hydrogen-bonding capacity, as seen in compounds .

- Thiophene and benzimidazole moieties (e.g., ) may improve lipophilicity and membrane permeability compared to purely aromatic substituents (e.g., phenyl in ).

Physicochemical Properties

Data from synthesized analogs highlight trends in molecular weight, polarity, and stability:

Key Observations :

- Bulky substituents (e.g., mesitylthio in ) reduce yields due to steric hindrance during synthesis.

- Propargyl groups (e.g., ) improve synthetic accessibility but may compromise stability.

- Morpholine-containing compounds (e.g., ) exhibit moderate molecular weights (~300–400 Da), aligning with Lipinski’s rule for drug-likeness.

Biological Activity

9-Methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine is a purine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure that may contribute to its interactions with various biological targets, making it a candidate for further research in pharmacology and drug development.

The compound's chemical formula is , with a molecular weight of 282.37 g/mol. The IUPAC name indicates the presence of a methyl group, morpholine, thiophene, and purine moieties, which are significant in determining its biological activity.

Research indicates that compounds similar to this compound may act on various biological pathways, including:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in cellular signaling pathways, potentially affecting cell proliferation and apoptosis.

- Antitumor Activity : Thiophene derivatives have been reported to exhibit antitumor properties by inducing apoptosis in cancer cells. This activity is hypothesized to be linked to the compound's ability to interfere with DNA synthesis or repair mechanisms.

- Anti-inflammatory Effects : Some studies have indicated that purine derivatives can modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.

Biological Activity Data

Case Studies and Research Findings

- Cytotoxicity Studies : In a study assessing the cytotoxic effects of various compounds on C. rodentium, this compound was found not to exhibit cytotoxicity at concentrations up to 50 µM, indicating a selective action against specific targets rather than general toxicity .

- Inhibition of Type III Secretion System (T3SS) : The compound was screened for its ability to inhibit T3SS-mediated activity, showing promising results in concentration-dependent assays . This suggests potential applications in treating infections caused by pathogens utilizing this secretion system.

- Antitumor Mechanisms : A related study on thiophene derivatives demonstrated their ability to induce apoptosis through mitochondrial pathways in cancer cells. The mechanism involved the activation of caspases and the release of cytochrome c from mitochondria, suggesting that this compound may share similar mechanisms .

Q & A

Q. What are the optimal synthetic routes for 9-Methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions:

- Step 1 : Alkylation of the purine core (e.g., 9-methylpurin-6-amine) with a thiophene-containing intermediate.

- Step 2 : Introduction of morpholine via nucleophilic substitution or coupling reactions.

Critical factors include solvent selection (e.g., DMF for polar aprotic conditions), temperature control (80–100°C for amide bond formation), and catalyst use (e.g., palladium for cross-coupling) to minimize by-products like dehalogenated derivatives .

Q. How is the molecular structure validated for this compound?

Use X-ray crystallography (as in for analogous purines) to confirm stereochemistry and bond angles. Complement with NMR (¹H/¹³C) to verify substituent positions:

Q. What preliminary biological assays are recommended for activity screening?

Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s purine scaffold. Use fluorescence-based or radiometric assays (IC₅₀ determination) at concentrations of 1–100 μM. Validate with cytotoxicity profiling in HEK-293 or HepG2 cells .

Advanced Research Questions

Q. How do structural modifications (e.g., thiophene vs. furan substitution) impact target selectivity?

Comparative SAR studies (Table 1) reveal:

Q. How to resolve contradictions in reported activity data across studies?

Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).

- Compound purity : Validate with LC-MS (≥95% purity; detect trace morpholine oxide by-products).

- Cellular context : Test in isogenic cell lines to control for genetic background effects .

Q. What strategies validate the compound’s mechanism of action (MoA)?

- Pull-down assays : Use biotinylated probes to identify binding partners (streptavidin beads + LC-MS/MS).

- CRISPR-Cas9 knockout : Target putative receptors (e.g., P2X7) to confirm functional relevance.

- Metabolomics : Track purine metabolism via LC-QTOF in treated vs. untreated cells .

Methodological Challenges

Q. How to optimize purification for scale-up?

Q. What computational tools predict metabolic stability?

- CYP450 metabolism : Use StarDrop’s DEREK or MetaCore to identify vulnerable sites (e.g., morpholine N-oxidation).

- Half-life estimation : Apply QSAR models trained on purine derivatives (R² = 0.89 for human microsomes) .

Critical Research Gaps

- In vivo pharmacokinetics : Limited data on oral bioavailability (%F) and brain penetration (logBB).

- Off-target effects : Screen >100 kinases via KINOMEscan to identify polypharmacology risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.